

Technical Support Center: Preclinical Research in Lysosomal Storage Diseases

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This guide provides troubleshooting for common pitfalls encountered during preclinical research of lysosomal storage diseases (LSDs). It is intended for researchers, scientists, and drug development professionals.

Section 1: Animal Models

FAQ 1: My therapeutic is effective in vitro but fails in my animal model. What's going wrong?

Troubleshooting Guide:

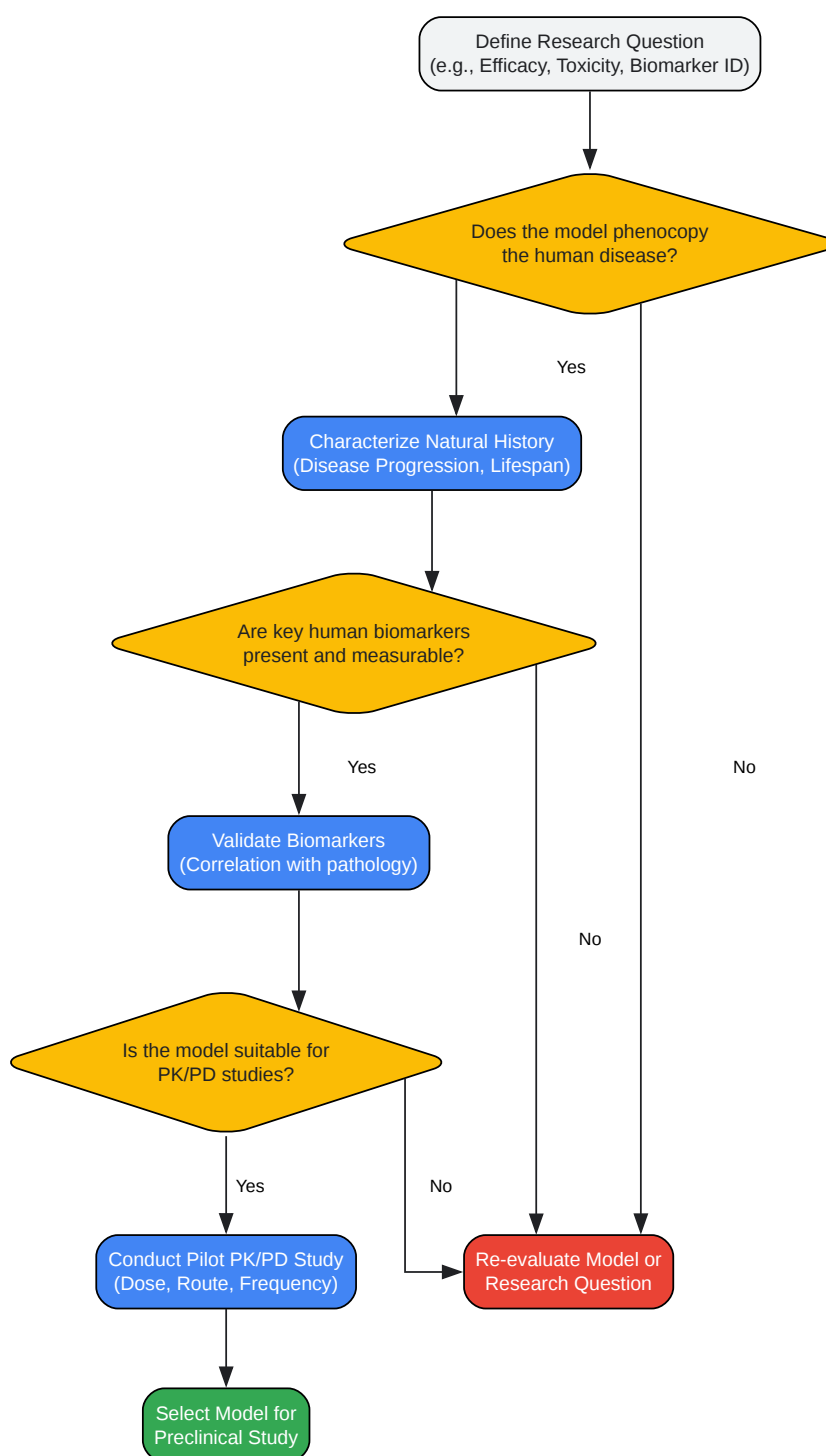
This is a common issue stemming from the complexities of translating in vitro findings to a whole-organism system. The choice of animal model is critical and often challenging in rare diseases like LSDs. Consider the following factors:

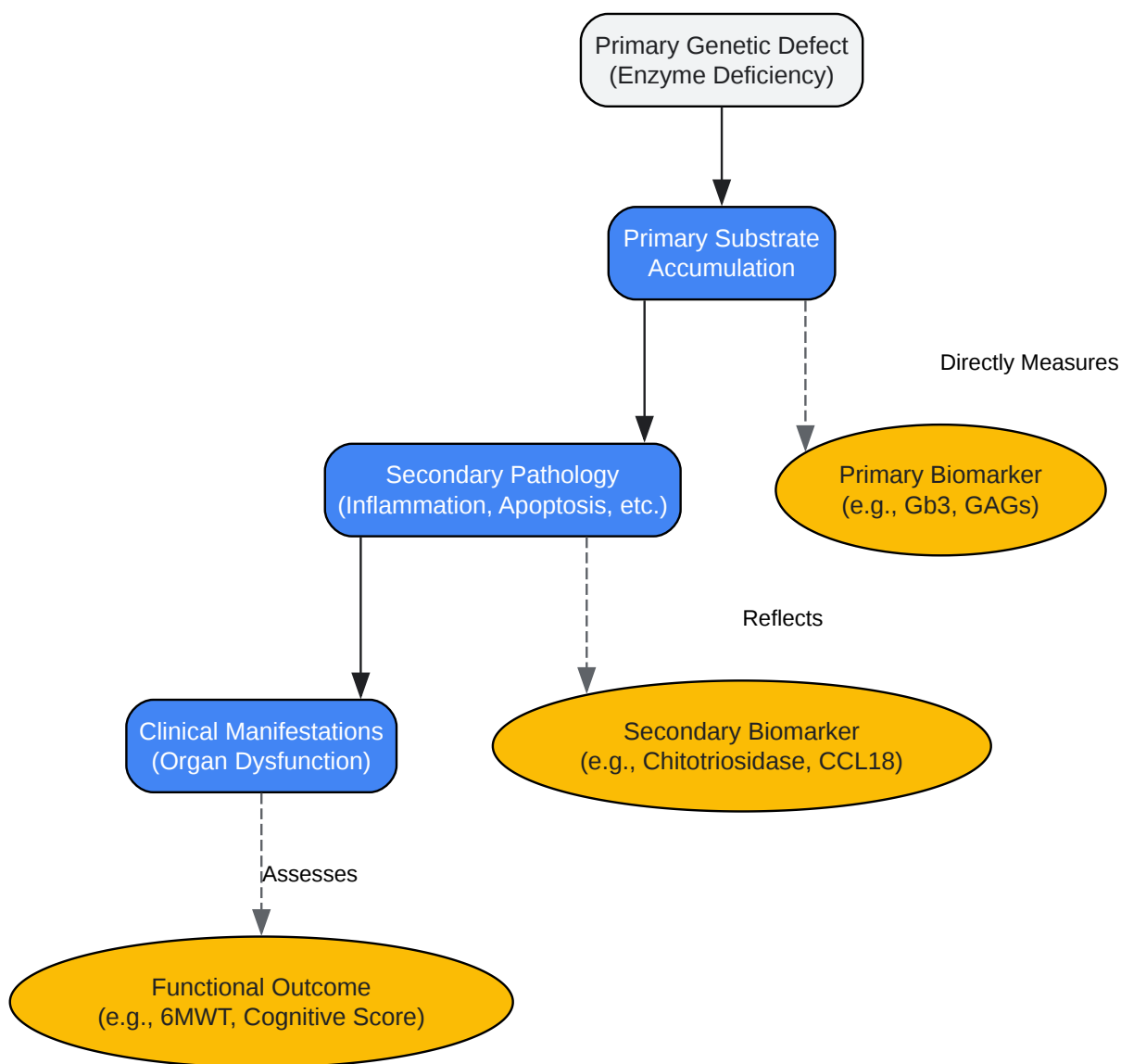
- **Model Authenticity:** Does your model accurately replicate the human disease phenotype? Many animal models for LSDs do not fully recapitulate the spectrum of human symptoms, particularly neurological aspects. A detailed comparison of your model's pathology with the human condition is essential.
- **Genetic Background:** The genetic background of the mouse strain can significantly influence the phenotype. Ensure that the background strain is appropriate for your study and that littermate controls are used to minimize variability.

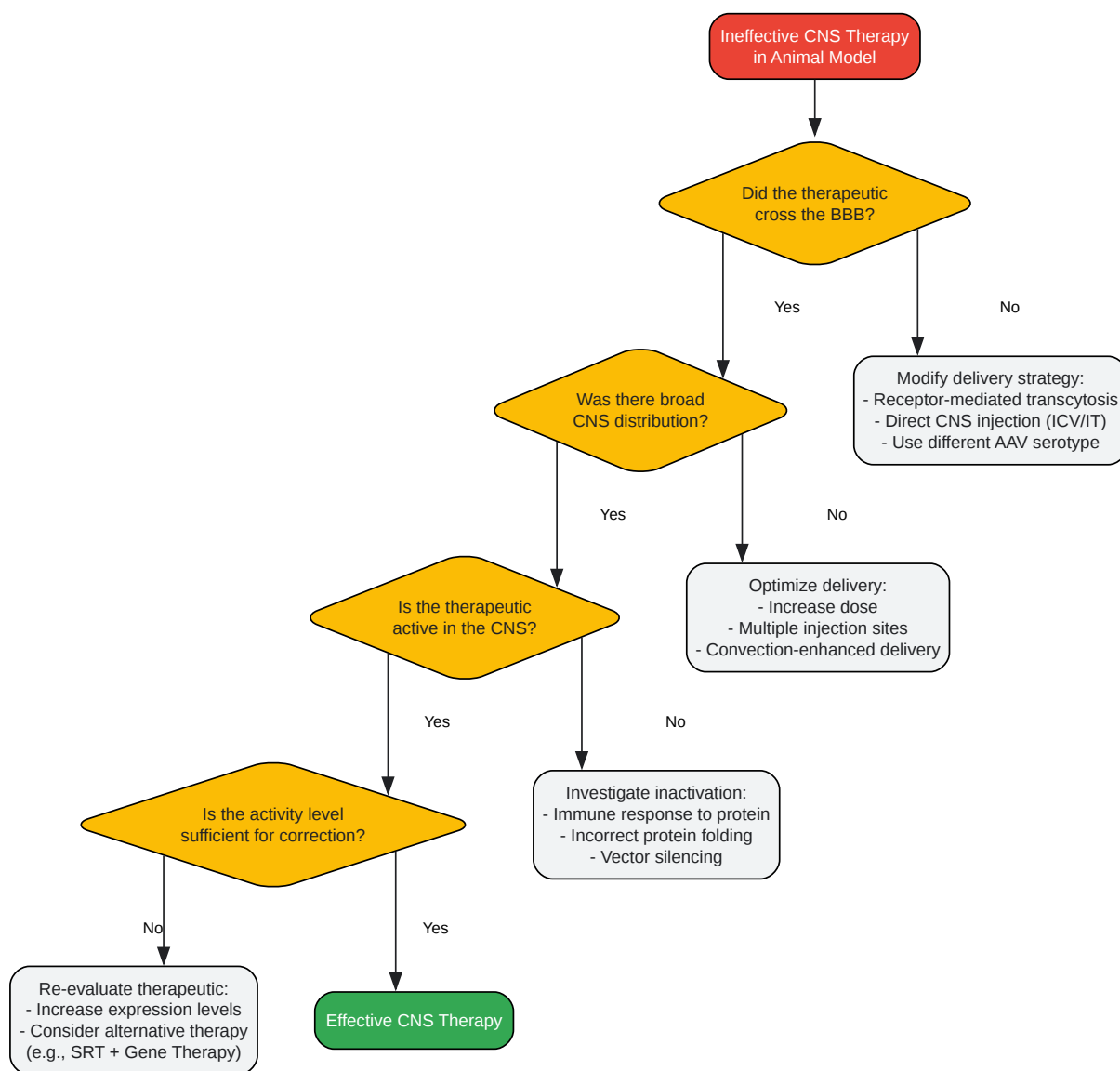
- **Disease Progression:** The timing of therapeutic intervention is crucial. Administering a therapeutic at a late stage of the disease in a model with advanced pathology may not yield positive results, even if the drug is effective at an earlier stage.
- **Pharmacokinetics and Pharmacodynamics (PK/PD):** The absorption, distribution, metabolism, and excretion (ADME) of your therapeutic can differ significantly between species. A full PK/PD workup in your chosen animal model is necessary to ensure adequate drug exposure at the target tissue.

Decision Workflow for Animal Model Selection

Choosing the right animal model is a foundational step for any preclinical study. This diagram outlines a decision-making process to guide researchers in selecting the most appropriate model for their specific research question.







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